Hpv16 E7 (86-93) (tfa)
Description
Significance of HPV16 E7 in Cervical Carcinogenesis and Viral Pathogenesis
The E7 oncoprotein of high-risk HPV types, especially HPV16, is a key driver in the development of cervical cancer. nih.govjcancer.orgfrontiersin.org Its primary role in carcinogenesis involves the functional inactivation of the retinoblastoma tumor suppressor protein (pRb). nih.govasm.orgnih.gov This interaction disrupts the normal cell cycle regulation, leading to uncontrolled cellular proliferation, a hallmark of cancer. frontiersin.orgnih.gov The E7 protein essentially forces host cells to remain in a state conducive to viral genome replication. asm.org
Persistent expression of the E7 oncoprotein is necessary for both the initiation and maintenance of the malignant phenotype in HPV-associated cancers. frontiersin.orgnih.gov Studies have shown that the E7 protein is consistently expressed in cervical lesions and its sequence is remarkably conserved in cancerous tissues, highlighting its critical role in the disease process. nih.govnih.gov In addition to its effects on pRb, E7 interacts with a multitude of other cellular proteins, influencing pathways involved in cell growth, apoptosis, and immune evasion. frontiersin.orgnih.gov During viral pathogenesis, E7, along with the E6 oncoprotein, facilitates the replication of the viral genome in terminally differentiated epithelial cells, which are normally non-proliferative. asm.org
Rationale for Investigating Specific Peptide Fragments of E7, with Emphasis on HPV16 E7 (86-93) (TFA)
The central role of the E7 oncoprotein in HPV-driven cancers makes it an attractive target for therapeutic interventions, particularly immunotherapies. frontiersin.orgnih.goviiarjournals.org Research has shifted towards using specific peptide fragments of the E7 protein rather than the entire oncoprotein for several reasons. Peptide-based approaches are considered safe, stable, and relatively easy to manufacture. frontiersin.orgnih.gov They aim to activate a cell-mediated immune response, specifically by cytotoxic T lymphocytes (CTLs), which can recognize and eliminate virus-infected and cancerous cells. frontiersin.org
The focus on specific fragments like HPV16 E7 (86-93) stems from the principles of immunology. The immune system, particularly T-cells, recognizes short peptide sequences (epitopes) that are presented on the surface of cells by Human Leukocyte Antigen (HLA) molecules. oup.com Identifying these immunogenic epitopes is crucial for developing targeted therapies. The HPV16 E7 (86-93) peptide has been identified as a potent epitope in individuals with a specific HLA type. oup.comaacrjournals.org
The "(TFA)" designation refers to Trifluoroacetate, a counter-ion commonly associated with synthetic peptides. ambiopharm.com During the process of solid-phase peptide synthesis and subsequent purification using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC), trifluoroacetic acid is often used. ambiopharm.comgenscript.com.cnd-nb.info As a result, the final peptide product is typically a salt form with trifluoroacetate. While TFA can sometimes influence the biological and physicochemical properties of peptides, its presence is a common feature of research-grade synthetic peptides. ambiopharm.comgenscript.com.cnnih.gov The use of the TFA salt form is standard in early research and development due to its role in the purification process. ambiopharm.com
Structure
2D Structure
Properties
Molecular Formula |
C39H67F3N8O12S |
|---|---|
Molecular Weight |
929.1 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C37H66N8O10S.C2HF3O2/c1-10-20(7)29(42-26(47)16-39-31(48)23(15-18(3)4)40-33(50)27(38)22(9)46)35(52)43-28(19(5)6)34(51)41-24(17-56)36(53)45-14-12-13-25(45)32(49)44-30(37(54)55)21(8)11-2;3-2(4,5)1(6)7/h18-25,27-30,46,56H,10-17,38H2,1-9H3,(H,39,48)(H,40,50)(H,41,51)(H,42,47)(H,43,52)(H,44,49)(H,54,55);(H,6,7)/t20-,21-,22+,23-,24-,25-,27-,28-,29-,30-;/m0./s1 |
InChI Key |
IQEFJFXRVIOSTM-CBUKHBBPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Molecular and Cellular Immunobiology of Hpv16 E7 86 93 Tfa
Epitope Identification and Characterization
The identification of specific epitopes within viral oncoproteins is a cornerstone of developing targeted immunotherapies. The HPV16 E7 (86-93) peptide has been extensively characterized as a potent T-cell epitope.
The HPV16 E7 (86-93) peptide is recognized by the immune system in the context of the Human Leukocyte Antigen (HLA)-A2.1 molecule. medchemexpress.commedchemexpress.comabmole.com This HLA restriction means that the peptide is effectively presented to T-cells only in individuals who carry the HLA-A*0201 allele, a common HLA type. aai.orgnih.gov
Studies have confirmed that HPV16 E7 (86-93) exhibits a very high binding affinity for the HLA-A0201 molecule. genscript.comnih.gov This strong interaction is a critical factor for its immunogenicity, as stable peptide-MHC complexes are required for efficient T-cell activation. nih.gov In assays designed to measure the stabilization of HLA-A0201 molecules on the surface of TAP-deficient T2 cells, the E7 (86-93) peptide was found to be one of the strongest binders among various E7-derived peptides. nih.govresearchgate.net The high affinity of this peptide is considered a major contributor to its ability to elicit an immune response. nih.gov
Table 1: Binding Characteristics of HPV16 E7 (86-93)
| Property | Description | Source(s) |
|---|---|---|
| Peptide Sequence | TLGIVCPI | aai.orgnih.gov |
| HLA Restriction | HLA-A*0201 | medchemexpress.commedchemexpress.comnih.gov |
| Binding Affinity | High | aai.orggenscript.comnih.gov |
This table summarizes the key molecular characteristics of the HPV16 E7 (86-93) epitope.
The E7 (86-93) peptide has been identified as a cytotoxic T-lymphocyte (CTL) epitope, meaning it can be recognized by CD8+ T-cells, which are crucial for killing virus-infected or cancerous cells. nih.govmedchemexpress.com Its mapping as a CTL epitope was confirmed through both in vivo studies using HLA-A0201 transgenic mice and in vitro experiments with human peripheral blood mononuclear cells (PBMCs) from healthy HLA-A0201-positive donors. nih.govaacrjournals.org
In these studies, CTLs specific for the E7 (86-93) peptide were successfully generated. nih.gov These specialized T-cells demonstrated the ability to recognize and lyse target cells presenting this specific peptide on their HLA class I molecules. medchemexpress.commedchemexpress.com Furthermore, human CTL clones specific for E7 (86-93) were shown to be capable of killing the HPV16-positive, HLA-A*0201-positive cervical carcinoma cell line, CaSki, suggesting that this peptide is naturally processed and presented by tumor cells. nih.gov
The HPV16 E7 oncoprotein contains several immunogenic epitopes, and the E7 (86-93) peptide is often studied alongside other prominent HLA-A*0201-restricted epitopes, such as E7 (11-20) (YMLDLQPETT) and E7 (82-90) (LLMGTLGIV). aai.orgnih.gov
All three peptides—E7 (11-20), E7 (82-90), and E7 (86-93)—are considered high-affinity binders to HLA-A0201 and have been shown to be immunogenic in both transgenic mice and human cells. aai.orgnih.gov In vitro studies confirmed the immunogenicity of all three peptides, with CTLs raised against them showing the ability to lyse tumor cells. nih.govasm.org CTL responses against both E7 (11-20) and E7 (86-93) have been detected in individuals with cervical neoplasia. aai.org However, while E7 (86-93) was experimentally determined to be one of the strongest binders to HLA-A0201, some studies using mass spectrometry to analyze peptides naturally presented by tumor cells detected the E7 (11-19) epitope but not E7 (86-93). nih.govresearchgate.net This suggests potential differences in the natural processing and presentation of these epitopes in vivo, despite their similar binding affinities and immunogenicity in laboratory settings. aai.orgmedchemexpress.com
Table 2: Comparative Immunogenicity of HPV16 E7 Epitopes
| Epitope | Sequence | HLA-A*0201 Binding | Immunogenicity (in vitro/in vivo) | Natural Processing Evidence | Source(s) |
|---|---|---|---|---|---|
| E7 (86-93) | TLGIVCPI | High | Confirmed | Suggested by CTL lysis of CaSki cells, but not always detected by mass spectrometry. | aai.orgnih.govresearchgate.net |
| E7 (11-20) | YMLDLQPETT | High | Confirmed | Detected in patients and on tumor cells. | aai.orgnih.govasm.org |
| E7 (82-90) | LLMGTLGIV | High | Confirmed | Confirmed by CTL lysis of CaSki cells. | aai.orgnih.govasm.org |
This table provides a comparative overview of key HPV16 E7 epitopes.
Antigen Presentation and Processing Mechanisms
For an epitope to trigger an immune response, it must be properly processed and presented by antigen-presenting cells (APCs).
Dendritic cells (DCs) are the most potent APCs, specialized in initiating T-cell immunity. waocp.org DCs play a critical role in the immune response to HPV by capturing, processing, and presenting viral antigens to T-cells. waocp.orgplos.org Studies have shown that autologous DCs pulsed with the E7 (86-93) peptide can effectively stimulate a specific cytotoxic CD8+ T-cell response in vitro. medchemexpress.commedchemexpress.com
When DCs are loaded with chimeric HPV virus-like particles (VLPs) containing the E7 protein, they can process the protein and present the E7 (86-93) epitope, leading to the activation of epitope-specific T-cells. aai.orgaai.org This indicates that DCs can internalize complex antigens, process them into smaller peptides, and present them effectively. aai.org However, the local tumor microenvironment created by HPV E7 expression can sometimes impair the antigen-processing capacity of DCs, representing a mechanism of immune evasion by the virus. plos.org
The presentation of the E7 (86-93) peptide to CD8+ CTLs occurs via the MHC class I pathway. dovepress.com Inside the APC, the full-length E7 protein is degraded into smaller peptides by the proteasome. These peptides are then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP) complex. aai.org
Once inside the endoplasmic reticulum, peptides with the correct length and anchor residues, like E7 (86-93), can bind to newly synthesized HLA-A*0201 molecules. dovepress.com This peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T-cells. The ability of exogenously supplied E7 (86-93) peptide to be loaded onto surface MHC class I molecules on cells like T2 or K562 is a key characteristic demonstrated in numerous in vitro studies. medchemexpress.comnih.gov This direct loading bypasses the need for intracellular processing and is a common method for stimulating specific T-cell responses in research and clinical trial settings. medchemexpress.comaacrjournals.org However, some research suggests that while the E7 (86-93) peptide can induce CTL responses when loaded exogenously, it may not be efficiently processed and presented by all HPV16-infected cells naturally. medchemexpress.commedchemexpress.com
Endogenous Processing and Presentation by HPV16 Infected Cells versus Exogenous Loading
A critical aspect of the immunology of HPV16 E7 (86-93) is the distinction between how it is presented to the immune system in a natural infection versus when it is supplied externally.
Exogenous Loading: When antigen-presenting cells (APCs), such as dendritic cells (DCs), are loaded externally with the synthetic HPV16 E7 (86-93) peptide, they can effectively present it on their Major Histocompatibility Complex (MHC) class I molecules. medchemexpress.commedchemexpress.comnih.gov This process bypasses several intracellular steps required for natural antigen processing. nih.gov This exogenous loading has been shown to successfully stimulate specific cytotoxic CD8+ T-cell responses in vitro. medchemexpress.commedchemexpress.com Studies have demonstrated that autologous DCs pulsed with the HPV16 E7 (86-93) peptide can induce specific CTLs. nih.govnih.govnih.gov These CTLs are capable of recognizing and lysing target cells that have been similarly pulsed with the peptide. microbiologyresearch.org
Endogenous Processing: In contrast, the natural processing and presentation of the HPV16 E7 (86-93) epitope by HPV16-infected tumor cells appear to be inefficient. medchemexpress.commedchemexpress.com While the full-length E7 protein is expressed within these cells, the (86-93) peptide fragment is often not effectively processed and presented on the cell surface MHC class I molecules. medchemexpress.commedchemexpress.com This suggests a defect in the intracellular antigen processing machinery within the cancer cells. nih.govaai.org Consequently, CTLs generated against the exogenously loaded peptide may not efficiently recognize and kill HPV16-expressing tumor cells like CaSki. medchemexpress.commedchemexpress.commicrobiologyresearch.org This discrepancy highlights a significant challenge for immunotherapy, as the immune response generated by a peptide vaccine may not translate to effective tumor eradication in vivo. microbiologyresearch.org
| Presentation Method | Description | Outcome |
| Exogenous Loading | Antigen-presenting cells (e.g., dendritic cells) are directly incubated with the synthetic HPV16 E7 (86-93) peptide. | Efficient presentation on MHC class I molecules, leading to the induction of specific cytotoxic T lymphocytes (CTLs) in vitro. medchemexpress.commedchemexpress.comnih.gov |
| Endogenous Processing | HPV16-infected cells naturally process the full-length E7 protein to generate peptide fragments for MHC presentation. | Inefficient processing and presentation of the E7 (86-93) epitope, leading to poor recognition by specific CTLs. medchemexpress.commedchemexpress.comnih.govaai.org |
T-Cell Responses to HPV16 E7 (86-93) (TFA)
The immunogenicity of the HPV16 E7 (86-93) peptide is primarily defined by its ability to elicit T-cell responses, particularly from cytotoxic T lymphocytes.
Differentiation of Precursor T Cells into Effector Cells in vitro
Precursor T cells with specificity for the HPV16 E7 (86-93) peptide can be differentiated into functional effector cells in a laboratory setting. medchemexpress.commedchemexpress.com This differentiation can be achieved by co-culturing these precursor T cells with autologous dendritic cells that have been pulsed with the E7 (86-93) peptide. medchemexpress.commedchemexpress.com The resulting effector cells are cytotoxic CD8+ T cells capable of producing cytokines like interferon-gamma (IFN-γ) upon specific stimulation. nih.govnih.govaai.org This in vitro differentiation serves as a proof-of-concept for the potential of this peptide in therapeutic vaccine strategies. medchemexpress.commedchemexpress.com
| Experimental Setup | Key Findings |
| In vitro stimulation with peptide-pulsed DCs | Precursor T cells differentiate into HPV-specific effector cells. medchemexpress.commedchemexpress.com |
| Cytotoxicity assays | Differentiated CTLs lyse target cells pulsed with the E7 (86-93) peptide. microbiologyresearch.orgaacrjournals.org |
| Cytokine release assays | Effector cells secrete IFN-γ upon recognition of the specific peptide. nih.govnih.govaai.org |
Memory T-Cell Induction and Persistence in Pre-clinical Models
Studies in HLA-A2 transgenic mice have been used to investigate the induction and persistence of memory T-cell responses to HPV16 E7 epitopes. nih.gov However, results regarding the immunogenicity of the E7 (86-93) peptide in these models have been inconsistent. nih.gov Some studies reported that vaccination with the E7 protein did not elicit a detectable CTL response specific for the 86-93 epitope. nih.gov In contrast, other research using different vaccine platforms, such as a Venezuelan equine encephalitis virus-based vector, showed that an E7 (86-93)-specific CD8+ T-cell response could be generated. nih.gov The persistence of memory T cells specific for HPV epitopes has been demonstrated in humans after viral clearance, suggesting that long-term immunity is possible. nih.gov
Immunomodulatory Effects and Insights into Immune Evasion from Peptide Studies
The study of peptides like HPV16 E7 (86-93) has provided valuable insights into the mechanisms of immune evasion employed by HPV. The observation that CTLs raised against this peptide often fail to recognize naturally infected cells points towards viral interference with the antigen presentation pathway. medchemexpress.commedchemexpress.commicrobiologyresearch.org
HPV has evolved strategies to avoid immune detection, including the downregulation of MHC class I molecules on the surface of infected cells. nih.gov The E7 oncoprotein itself can interfere with components of the antigen processing machinery, such as the transporter associated with antigen processing (TAP), which is crucial for loading peptides onto MHC class I molecules. aai.orgnih.gov This impairment of peptide transport and presentation effectively renders infected cells invisible to CTLs, even if those CTLs are specific for a potent epitope like E7 (86-93). aai.orgnih.gov
Furthermore, HPV can create an immunosuppressive tumor microenvironment. nih.gov Studies have shown that while dendritic cells can process and present E7 peptides from chimeric virus-like particles, Langerhans cells, the primary APCs at the site of infection, may not be effectively activated and can even be suppressed by the virus. aai.orgaai.org This localized immune suppression further hinders the development of an effective anti-viral T-cell response.
Molecular Interactions and Cellular Pathways Influenced by Hpv16 E7 86 93 Context
Overview of HPV16 E7 Oncoprotein Interactions with Host Proteins (Contextual Relevance of Peptide)
The HPV16 E7 protein is a relatively small, multi-domain oncoprotein that lacks intrinsic enzymatic activity. jpt.com It functions by hijacking cellular processes through direct interactions with a variety of host proteins. jpt.comnih.gov These interactions are crucial for creating a cellular environment conducive to viral replication and, in the long term, for promoting the malignant transformation of infected cells. nih.govoup.com
Interaction with Retinoblastoma Protein (pRb) Family and Cell Cycle Regulation
One of the most well-characterized functions of HPV16 E7 is its interaction with the retinoblastoma protein (pRb) and its family members, p107 and p130. genscript.comasm.org Normally, pRb acts as a tumor suppressor by binding to the E2F family of transcription factors, thereby preventing the expression of genes required for S-phase entry and cell cycle progression. asm.orgnih.gov
The HPV16 E7 protein contains a conserved LxCxE motif within its conserved region 2 (CR2) that mediates high-affinity binding to the "pocket" domain of pRb. asm.orgpnas.org This interaction leads to the disruption of the pRb-E2F complex, resulting in the release and activation of E2F transcription factors. asm.orgnih.gov Consequently, the cell is pushed prematurely into the S-phase, leading to uncontrolled proliferation. asm.orgpnas.org Furthermore, high-risk HPV E7 proteins, including that of HPV16, can target pRb for proteasomal degradation, further ensuring the sustained inactivation of this critical tumor suppressor. asm.orgasm.org This degradation is, in part, mediated by a cullin 2 (CUL2)-based ubiquitin ligase complex. asm.org
The constitutive activation of E2F by HPV16 E7 leads to the upregulation of various cell cycle-related genes, including cyclins E and A, which further propels the cell cycle forward. nih.govpnas.org Studies have shown that the expression of HPV16 E7 can shorten the G1 phase of the cell cycle. nih.gov
Interactions with CREB-Binding Protein (CBP)/p300 and Transcriptional Modulation
The transcriptional coactivators CREB-binding protein (CBP) and its paralog p300 are crucial for regulating gene expression by functioning as histone acetyltransferases (HATs). asm.orgpnas.org HPV16 E7 has been shown to interact with CBP/p300, thereby modulating the host cell's transcriptional landscape. asm.orgpnas.orgasm.org
The N-terminal region of HPV16 E7 binds to the TAZ2 domain of CBP/p300 with a higher affinity than the E7 protein from low-risk HPV types. asm.orgpnas.org This interaction has several consequences. Firstly, HPV16 E7 can compete with other transcription factors, such as p53, for binding to CBP/p300, thereby inhibiting their transcriptional activity. asm.orgasm.org Secondly, through its ability to dimerize, the full-length E7 protein can mediate the formation of a ternary complex between pRb and CBP/p300. asm.orgpnas.org This brings the HAT domain of CBP/p300 into close proximity with pRb, leading to its acetylation. asm.orgpnas.org This acetylation event is thought to contribute to the disruption of cell cycle control. asm.orgpnas.org
Modulation of Apoptosis and Proliferation Pathways
The HPV16 E7 oncoprotein has a complex and often cell-type-dependent role in regulating apoptosis, or programmed cell death. While E7 expression can induce apoptosis in some contexts, a key aspect of its oncogenic function is its ability to inhibit apoptosis, allowing for the survival and proliferation of genetically unstable cells. genscript.comnih.gov
E7 can inhibit apoptosis induced by various stimuli, including TNF-α and Fas ligand. genscript.comnih.gov One mechanism involves the suppression of caspase-8 activation. nih.gov Additionally, HPV16 E7 can interact with the pro-apoptotic protein Siva-1, thereby inhibiting UV-induced apoptosis. nih.gov In some instances, E7 has been shown to upregulate the expression of inhibitor of apoptosis proteins (IAPs). genscript.com
Beyond its role in cell cycle entry, HPV16 E7 actively promotes cell proliferation through various mechanisms. Recent studies have highlighted that E6 and E7 oncoproteins can stimulate the glutamine pathway to support cell proliferation, with E7 specifically increasing the levels of the glutamine transporters ASCT2 and xCT. medchemexpress.comcancer.gov Furthermore, HPV16 E7-induced proliferation of cervical cancer cells has been shown to be dependent on the pyruvate (B1213749) kinase M2 (PKM2) enzyme, a key regulator of aerobic glycolysis (the Warburg effect). asm.org
Genotype-Specific Interactions (e.g., ZER1 interaction for HPV16 E7)
While many of the interactions of E7 are conserved among high-risk HPV types, some are specific to certain genotypes, which may contribute to their differing carcinogenic potential. A notable example is the interaction of HPV16 E7 with the host cell protein ZER1. jpt.comasm.orgpnas.org
ZER1 is a substrate specificity factor for a CUL2-RING ubiquitin ligase. asm.orgpnas.org The interaction with ZER1 is unique to HPV16 E7 among the tested HPV types and is mediated by specific residues in the C-terminus of the E7 protein. asm.orgpnas.orgnih.gov This interaction is important for the growth-promoting activity of HPV16 E7 and contributes to, but is not absolutely required for, the degradation of pRb. asm.orgpnas.orgnih.gov Depletion of ZER1 has been shown to impair the growth of HPV-positive cervical cancer cells, highlighting its significance in HPV-mediated carcinogenesis. asm.orgpnas.org
Theoretical or Observed Influence of E7 Peptide Fragment on these Molecular Pathways
The peptide fragment HPV16 E7 (86-93), with the sequence TLGIVCPI, resides within the C-terminal zinc-binding domain of the full-length E7 oncoprotein. jpt.commedchemexpress.com This region is crucial for the structural integrity and various functions of E7.
The primary observed function of the HPV16 E7 (86-93) peptide is immunological. It has been identified as a human leukocyte antigen (HLA)-A0201-restricted cytotoxic T-lymphocyte (CTL) epitope. genscript.comasm.orgbiorxiv.orgresearchgate.net This means that this specific peptide can be presented on the surface of infected cells by HLA-A0201 molecules and recognized by CTLs, which can then trigger an immune response to eliminate the infected cells. genscript.combiorxiv.org Consequently, this peptide has been investigated as a component of therapeutic vaccines for HPV16-related cancers. genscript.comasm.orgresearchgate.net
The direct, non-immunological influence of the isolated HPV16 E7 (86-93) peptide on the aforementioned cellular pathways has not been extensively characterized. However, its location within the functionally significant C-terminal domain allows for theoretical considerations. The C-terminal region of HPV16 E7 is known to be involved in several critical interactions:
ZER1 Binding: The binding site for ZER1 has been mapped to amino acids E80 and D81, which are in close proximity to the 86-93 region. nih.gov
PTPN14 Interaction: The C-terminus of E7 interacts with the protein tyrosine phosphatase non-receptor type 14 (PTPN14), and mutations at positions L82 and L83 can disrupt this binding. nih.gov
E2F6 Association: A cysteine residue at position 91 (C91), which is part of the 86-93 peptide, is critical for the association of E7 with the transcription factor E2F6. nih.gov
Given this context, it is theoretically plausible that the HPV16 E7 (86-93) peptide, or the region it occupies in the full-length protein, could influence these interactions. For instance, the structural integrity of this region, which includes the C91 residue, is essential for the E7-E2F6 interaction. Disruption of this interaction could theoretically affect the transcriptional repression mediated by E2F6. However, without direct experimental evidence on the isolated peptide's activity, its influence on cell cycle, apoptosis, and transcriptional modulation outside of its immunological role remains speculative. It is more likely that this short peptide fragment on its own would not retain the complex interaction capabilities of the entire C-terminal domain.
Table of Interacting Host Proteins with HPV16 E7
| Host Protein | E7 Binding Domain/Residues | Key Functional Consequence |
|---|---|---|
| pRb (Retinoblastoma Protein) | CR2 (LxCxE motif) | Disruption of pRb-E2F complex, release of E2F, and promotion of cell cycle progression. asm.orgnih.gov |
| p107 / p130 | CR2 (LxCxE motif) | Inactivation of pocket protein function, contributing to cell cycle dysregulation. asm.org |
| CBP/p300 | N-terminal region | Modulation of transcription, formation of E7-pRb-CBP/p300 ternary complex, and pRb acetylation. asm.orgpnas.orgasm.org |
| Siva-1 | Not specified | Inhibition of UV-induced apoptosis. nih.gov |
| ZER1 | C-terminus (E80, D81) | Contributes to the growth-promoting activity of HPV16 E7 and pRb degradation. asm.orgpnas.orgnih.gov |
| PTPN14 | C-terminus (e.g., L82, L83) | Degradation of the PTPN14 tumor suppressor. nih.gov |
| E2F6 | C-terminal zinc-binding domain (C91) | Association with E2F6 and potential modulation of its transcriptional repressor function. nih.gov |
Pre Clinical Research Methodologies and Animal Models for Hpv16 E7 86 93 Tfa
In vitro Studies on Cellular Models
In vitro studies provide a controlled environment to investigate the cellular immune responses induced by the HPV16 E7 (86-93) peptide. These models are instrumental in the initial screening and characterization of the peptide's immunological activity.
The selection of appropriate cell lines is fundamental to studying the immunogenicity of HPV16 E7 peptides. Cell lines serve as targets for cytotoxic T lymphocytes (CTLs) or as antigen-presenting cells (APCs) to stimulate T-cell responses.
CaSki Cells: This cervical cancer cell line is positive for HPV16 and expresses the HLA-A2 allele, making it a suitable target for assessing the lytic activity of CTLs specific for HLA-A2-restricted HPV16 E7 epitopes. nih.govnih.gov CaSki cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere. spandidos-publications.comspandidos-publications.com The expression of the E7 oncoprotein in CaSki cells is critical for their malignant phenotype and makes them a relevant model for therapeutic targeting. nih.govaacrjournals.orgnih.govresearchgate.netpnas.org
K562 Cells: The K562 cell line is a human erythroleukemia line that lacks HLA expression. nih.gov This characteristic makes them useful as neutral target cells in cytotoxicity assays. nih.gov When transfected to express a specific HLA allele, such as HLA-A*0201, and pulsed with a peptide of interest, they can be used to demonstrate the HLA-restricted activity of CTLs. nih.gov
HPV16-immortalized keratinocytes: These cells represent an early stage of HPV-induced cellular transformation and are valuable for studying immune responses to HPV antigens in a more physiologically relevant context than cancer cell lines.
TC-1 Cells: The TC-1 cell line, derived from primary lung epithelial cells of C57BL/6 mice, is co-transformed with HPV16 E6 and E7 and the c-Ha-ras oncogene. spandidos-publications.comspandidos-publications.comnih.gov These cells are widely used in murine models to evaluate the in vivo efficacy of HPV16 E7-targeted vaccines and immunotherapies. spandidos-publications.comnih.govnih.gov TC-1 cells are maintained in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics. spandidos-publications.com
Interactive Data Table: Cell Lines in HPV16 E7 Research
| Cell Line | Origin | Key Characteristics | Common Application in HPV16 E7 (86-93) Research |
| CaSki | Human Cervical Cancer | HPV16+, HLA-A2+ | Target cells for CTL killing assays. nih.govnih.gov |
| K562 | Human Erythroleukemia | HLA-negative | Neutral target cells; can be transfected with specific HLA alleles for restriction studies. nih.gov |
| HPV16-immortalized keratinocytes | Human Keratinocytes | Non-tumorigenic, express HPV16 E6/E7 | Studying early immune responses to HPV antigens. |
| TC-1 | Murine Lung Epithelial | Express HPV16 E6/E7 and Ha-ras | In vivo tumor challenge models to test vaccine efficacy. spandidos-publications.comnih.gov |
Dendritic cells (DCs) are the most potent antigen-presenting cells and are critical for initiating primary T-cell responses. In vitro, DCs are pulsed with the HPV16 E7 (86-93) peptide and then co-cultured with T cells to induce or expand peptide-specific CTLs. nih.govnih.gov
The process typically involves generating monocyte-derived DCs from peripheral blood mononuclear cells (PBMCs). nih.gov These immature DCs are then matured and loaded with the synthetic HPV16 E7 (86-93) peptide. nih.gov Following this, the peptide-pulsed DCs are used to stimulate autologous CD8+ T cells. nih.gov This stimulation is often repeated weekly to effectively expand the population of antigen-specific T cells. nih.govnih.gov The efficiency of this process can be enhanced by depleting CD4+ T cells from the initial PBMC population. nih.gov
Studies have shown that peptide-pulsed mature DCs are effective at inducing a cellular immune response against HPV16 E7. nih.gov This method is considered an efficient protocol for generating tumor antigen-specific T cells for pre-clinical research. nih.gov
Several immunological assays are employed to quantify and characterize the T-cell responses generated through in vitro stimulation.
ELISPOT for IFN-γ Production: The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to detect and quantify the frequency of cytokine-secreting cells at the single-cell level. nih.govnih.gov In the context of HPV16 E7 (86-93) research, it is primarily used to measure the number of T cells that produce interferon-gamma (IFN-γ) upon recognition of the peptide. nih.govbmj.com A positive response, indicated by the formation of spots, signifies the presence of peptide-specific effector T cells. nih.gov This assay is crucial for assessing the immunogenicity of the peptide in both pre-clinical and clinical settings. frontiersin.orgresearchgate.net
Chromium Release Assays: The standard 4-hour chromium-51 (⁵¹Cr) release assay is a classic method to measure the cytotoxic activity of CTLs. nih.gov Target cells, such as CaSki cells or peptide-pulsed HLA-matched cells, are labeled with ⁵¹Cr. nih.gov When CTLs recognize and lyse the target cells, the released ⁵¹Cr into the supernatant is measured. The amount of released chromium is directly proportional to the lytic activity of the CTLs. nih.gov
Flow Cytometry for T-Cell Phenotypes: Flow cytometry is a powerful technique used to analyze the characteristics of individual cells within a population. researchgate.net In HPV16 E7 research, it is used to determine the phenotype of the responding T cells. researchgate.net By using fluorescently labeled antibodies against cell surface markers such as CD8, CD45RA, and CCR7, researchers can distinguish between different T-cell subsets, including naive, memory, and effector T cells. researchgate.net This allows for a detailed characterization of the T-cell immune response generated against the HPV16 E7 (86-93) peptide. researchgate.net
Ex vivo Studies on Primary Cells and Tissues
Ex vivo studies involve the analysis of immune cells directly isolated from a subject, providing a more direct assessment of the in vivo immune status.
Peripheral blood is a readily accessible source of immune cells for ex vivo analysis. PBMCs, which include lymphocytes (T cells, B cells, NK cells) and monocytes, are typically isolated from whole blood using density gradient centrifugation. mdpi.comnih.gov These isolated PBMCs can be used immediately for assays or cryopreserved for future studies. mdpi.com The culture of these cells is generally performed in RPMI-1640 medium supplemented with human AB serum. nih.gov
The presence and frequency of HPV16 E7 (86-93)-specific T cells can be directly assessed in PBMCs from healthy donors or patients with HPV-associated lesions. nih.govfrontiersin.orgbmj.com Low-frequency peptide-specific T cells in the peripheral blood can be expanded through in vitro stimulation with the peptide to facilitate their detection and characterization. bmj.comasm.orgasm.org
The ELISPOT assay is a key tool in these ex vivo studies to quantify the number of IFN-γ-producing T cells in response to stimulation with the HPV16 E7 (86-93) peptide. nih.govfrontiersin.org A significant increase in the number of spot-forming cells in response to the peptide compared to a control indicates a pre-existing or vaccine-induced T-cell response. nih.govfrontiersin.org These studies have demonstrated the presence of T-cell responses to HPV16 E7 peptides in women with different grades of cervical neoplasia. nih.govnih.gov
Interactive Data Table: Findings from Ex vivo T-Cell Response Studies
| Study Population | Assay | Key Finding |
| Women with high-grade cervical intraepithelial neoplasia | ELISPOT | Pre-existing immunity to HPV16 E7 peptides (including 86-93) was detected and could be boosted by vaccination. nih.gov |
| Patients with HPV16+ HSIL | ELISPOT | HPV-16 E7 peptide-specific CD4+ T-cell immune responses correlated with the regression of lesions. nih.gov |
| Healthy donors and SCCHN patients | Flow Cytometry | Analysis of HPV-16 E7-specific tetramer+ T cells revealed different phenotypic profiles between patient groups and healthy donors. researchgate.net |
| Women with cervical neoplasia | ELISPOT | T-cell responses to HPV16 proteins were observed in the majority of patients. nih.gov |
In vivo Animal Model Systems (Non-Human)
Preclinical evaluation of HPV16 E7 (86-93) (TFA) relies heavily on non-human in vivo animal models to assess immunogenicity and anti-tumor effects before consideration for human trials. These models are crucial for understanding the peptide's ability to elicit an immune response and its potential as a therapeutic agent.
Transgenic Mouse Models (e.g., HLA-A2.1/H-2Kb transgenic mice) for Immunogenicity Studies
To bridge the gap between murine and human immune systems, transgenic mouse models are employed. These mice are genetically engineered to express human leukocyte antigen (HLA) molecules, allowing for the study of immune responses to human-specific T-cell epitopes like HPV16 E7 (86-93). The most commonly used model for this purpose is the HLA-A2.1/H-2Kb transgenic mouse, which expresses a chimeric class I molecule containing the peptide-binding domains of human HLA-A*0201.
Research using these models has shown that the HPV16 E7 (86-93) peptide is indeed immunogenic. Studies have demonstrated that immunization with this peptide can induce cytotoxic T-lymphocyte (CTL) responses capable of lysing target cells presenting the peptide in the context of the HLA-A2 molecule nih.gov. The immunogenicity of the E7 (86-93) peptide has been confirmed in HLA-A2 transgenic mice alongside other immunogenic peptides from HPV16 E7, such as those corresponding to amino acid sequences 11-20 and 82-90 frontiersin.org.
However, studies in these models have also revealed complexities. While immunization with the synthetic E7 (86-93) peptide can induce CTLs, these CTLs may not efficiently recognize and kill tumor cells that endogenously process the full-length E7 protein nih.govnih.gov. This suggests that while the peptide itself is capable of binding to HLA-A2 and eliciting an immune response, it may not be a naturally processed and presented epitope in the murine system nih.govnih.gov. Some studies reported that HLA-A2 transgenic mice vaccinated with the full E7 protein did not produce a detectable E7 (86-93)-specific CTL response nih.gov. In contrast, other research using different vaccine platforms, such as a Venezuelan equine encephalitis virus-based vector, was able to generate (86-93)-specific CD8+ T-cell immune responses in these mice nih.gov. These findings highlight the critical role of the vaccine vector and context in determining the immunogenicity of specific epitopes.
| Vaccination Strategy | Observed Immune Response | Key Finding | Reference |
|---|---|---|---|
| Synthetic Peptide (86-93) | Induction of CTLs that lyse peptide-pulsed target cells. | The peptide is immunogenic and binds to HLA-A2. | nih.gov |
| Full-length E7 Protein | No detectable E7 (86-93)-specific CTL response. | The 86-93 epitope may not be efficiently processed from the full-length protein in this model. | nih.govnih.gov |
| Multi-epitope DNA Vaccine | Induction of lytic activity against the E7 (86-93) epitope. | Multi-epitope constructs can successfully induce responses to subdominant epitopes. | aacrjournals.org |
| VEE Virus-based Vector | Generation of (86-93)-specific CD8+ T-cell responses. | The vaccine delivery system can influence epitope presentation and immunogenicity. | nih.gov |
Murine Tumor Models (e.g., TC-1 tumor model) for Anti-Tumor Efficacy and Therapeutic Vaccine Research
To evaluate the therapeutic potential of HPV16 E7 (86-93)-based vaccines, murine tumor models are indispensable. The most widely used model is the TC-1 tumor model. TC-1 cells are derived from primary lung epithelial cells of C57BL/6 mice and have been co-transformed with the HPV16 E6 and E7 oncogenes, as well as an activated ras oncogene. When these cells are injected into C57BL/6 mice, they form solid tumors, providing a robust system to test the anti-tumor efficacy of therapeutic vaccines.
Preclinical studies have shown that vaccines incorporating the HPV16 E7 (86-93) peptide can have significant anti-tumor effects in the TC-1 model. For instance, a vaccine formulation using a mix of HPV16 peptides, including E7 (86-93), combined with a liposomal adjuvant system (VacciMax®), demonstrated not only strong CTL responses but also the complete eradication of established TC-1 tumors nih.govmdpi.com. Similarly, a therapeutic vaccine (CIGB-228) consisting of the E7 (86-93) peptide adjuvanted with Very Small Size Proteoliposomes (VSSP) was shown to induce regression of TC-1 tumors and protect mice from a subsequent tumor challenge dovepress.comnih.gov.
These studies underscore the potential of HPV16 E7 (86-93) as a component of a therapeutic vaccine. The success in the TC-1 model, which expresses the target E7 oncoprotein, provides a strong rationale for further development. The model allows for the assessment of various vaccine platforms and adjuvants in their ability to generate an effective anti-tumor immune response directed against this specific epitope.
Assessment of Immune Responses and Tumor Regression Mechanisms in Animal Models
The investigation into how vaccines incorporating HPV16 E7 (86-93) mediate tumor regression in animal models is critical. This involves detailed immunological analysis to identify the specific components of the immune system responsible for the anti-tumor effect. The primary mechanism is understood to be the activation of a robust, antigen-specific cell-mediated immune response.
Studies have demonstrated that effective vaccination leads to the generation of E7-specific CD8+ cytotoxic T-lymphocytes (CTLs) nih.govnih.gov. These CTLs are capable of recognizing the E7 (86-93) peptide presented on the surface of tumor cells and directly killing them. The assessment of this CTL activity is often performed using in vitro cytotoxicity assays, where splenocytes from vaccinated mice are co-cultured with TC-1 tumor cells, and the specific lysis of the tumor cells is measured nih.gov.
Furthermore, the production of specific cytokines is a key indicator of the type of immune response generated. A Th1-biased immune response, characterized by the secretion of interferon-gamma (IFN-γ), is considered crucial for effective anti-tumor immunity. ELISPOT assays are frequently used to quantify the number of IFN-γ-producing T-cells in response to stimulation with the E7 (86-93) peptide aacrjournals.org. Research has shown that splenocytes from mice immunized with an effective E7-based fusion protein vaccine secreted IFN-γ upon restimulation with the E7 protein, indicating a shift toward a potent Th1 response nih.gov. This is in contrast to immunization with the E7 protein alone, which may induce a less effective Th2 response characterized by IL-5 production nih.gov. The successful regression of tumors in these models is therefore directly linked to the vaccine's ability to induce a strong, IFN-γ-driven, E7-specific CTL response.
Advanced Methodologies for Peptide and Immunological Analysis
Beyond traditional in vivo and in vitro assays, advanced methodologies are employed to precisely detect and characterize the immune response to the HPV16 E7 (86-93) peptide and to inform the design of more effective vaccines.
Tetramer Staining for Antigen-Specific T-Cell Detection
Major Histocompatibility Complex (MHC) class I tetramer staining is a powerful technique for the direct visualization and quantification of antigen-specific CD8+ T-cells. This method uses a complex of four identical MHC molecules, each bound to the specific peptide of interest (in this case, HPV16 E7 86-93), linked together and labeled with a fluorescent dye. These tetramers bind with high avidity to T-cell receptors (TCRs) that are specific for the MHC-peptide complex.
Using flow cytometry, tetramer staining allows researchers to precisely count the frequency of E7 (86-93)-specific T-cells within a larger population of lymphocytes, such as peripheral blood mononuclear cells (PBMCs) or splenocytes. This technique is highly sensitive and provides quantitative data on the magnitude of the T-cell response generated by a vaccine. Studies have used tetramers for HPV16 E7 epitopes, including 86-93, to characterize the frequency and phenotype of these specific T-cells in both healthy donors and patients researchgate.netnih.gov. While direct preclinical applications in mice are part of a broader set of immunological tools, the methodology is crucial for confirming the presence and expansion of T-cell populations specific to the vaccine epitope nih.govsci-hub.se.
Computational Approaches for Epitope Prediction and Vaccine Design (In-Silico Studies)
In-silico or computational approaches are now fundamental to modern vaccine development. These methods use algorithms and bioinformatics tools to predict potential T-cell epitopes from a protein sequence, such as HPV16 E7. These predictions are based on the peptide's predicted binding affinity to specific HLA molecules.
Several web-based prediction servers (e.g., Immune Epitope Database and Analysis Resource [IEDB], netMHC) are used to screen entire protein sequences for peptides that are likely to bind to common HLA alleles like HLA-A0201 nih.govfrontiersin.orgmdpi.com. The HPV16 E7 (86-93) peptide was identified through such screening processes as a strong potential binder to HLA-A0201 nih.gov. These predictions are typically ranked by a score or a predicted half-maximal inhibitory concentration (IC50), with lower values indicating stronger binding affinity. These in-silico predictions guide the initial selection of candidate peptides for subsequent experimental validation, saving significant time and resources. This approach has been instrumental in focusing research efforts on the most promising epitopes for therapeutic vaccine design against HPV nih.govnih.govcelljournal.org.
| Peptide (Amino Acid Position) | Sequence | Average Predicted IC50 (nM) | Experimental Binding Strength |
|---|---|---|---|
| E7 (11-19) | YMLDLQPET | 20.8 | Binder |
| E7 (86-93) | TLGIVCPI | 25.4 | Strong Binder |
| E7 (12-20) | MLDLQPETT | 31.7 | Binder |
| E7 (82-90) | LLMGTLGIV | 52.7 | Binder |
Data adapted from computational predictions ranking potential HLA-A*0201-binding peptides from the HPV-16 E7 protein. Lower predicted IC50 values suggest stronger binding affinity nih.gov.
Pre Clinical Therapeutic and Diagnostic Applications of Hpv16 E7 86 93 Tfa Peptide
Peptide-Based Therapeutic Vaccine Design and Development (Pre-clinical Focus)
The development of therapeutic vaccines targeting the HPV16 E7 oncoprotein represents a promising strategy to elicit a robust anti-tumor immune response. The HPV16 E7 (86-93) peptide is a well-characterized HLA-A2.1-restricted cytotoxic T-lymphocyte (CTL) epitope, meaning it can be presented on the surface of cancer cells by the HLA-A*0201 molecule, a common human leukocyte antigen type, to be recognized by the immune system's T-cells. genscript.comasm.org Pre-clinical studies have demonstrated that this peptide can induce CTL responses in vivo in HLA-A2.1 transgenic mice. oralcancerfoundation.org
Strategies for Enhancing Immunogenicity (e.g., Adjuvants, Liposomes, Dendritic Cell Pulsing)
Although the HPV16 E7 (86-93) peptide is immunogenic, its efficacy can be significantly enhanced through various strategies aimed at boosting the immune response. genscript.com
Adjuvants: These substances, when administered with an antigen, increase the immune response. In pre-clinical models, adjuvants like Incomplete Freund's Adjuvant (IFA) and Montanide ISA 51 have been used with HPV16 E7 peptides to augment immune responses. oralcancerfoundation.orgnih.govresearchgate.net For instance, a study involving a vaccine combining the HPV16 E7 (12-20) and E7 (86-93) peptides with Montanide ISA 51 as an adjuvant showed the induction of immune responses. nih.gov Another promising approach involves the use of Toll-like receptor (TLR) agonists, such as CpG oligodeoxynucleotides, which can stimulate dendritic cells and enhance the anti-tumor activity of E7 peptide vaccines. tandfonline.com
Liposomes: These are microscopic vesicles that can encapsulate peptides, protecting them from degradation and facilitating their delivery to antigen-presenting cells (APCs) like dendritic cells. mdpi.comnih.gov Pre-clinical research has shown that liposome-based delivery systems can induce strong CTL responses and lead to tumor eradication in mouse models. mdpi.com For example, a study using VacciMax® liposomes with a mix of HPV16 peptides, including E7 (86-93), demonstrated potent CTL responses and complete tumor regression in a murine model. mdpi.com Mannose-modified liposomes have also been developed to specifically target dendritic cells, further enhancing the vaccine's effectiveness. tandfonline.com
Dendritic Cell (DC) Pulsing: This technique involves isolating a patient's own dendritic cells and incubating them in vitro with the HPV16 E7 (86-93) peptide. medchemexpress.commedchemexpress.commolnova.cn These "pulsed" DCs, now primed to present the E7 epitope, are then reintroduced into the patient to stimulate a powerful and specific T-cell response. medchemexpress.commedchemexpress.commolnova.cn Pre-clinical studies have repeatedly shown that autologous DCs pulsed with the HPV16 E7 (86-93) peptide can effectively stimulate specific cytotoxic CD8+ T-cell responses. medchemexpress.commedchemexpress.commolnova.cn
Table 1: Pre-clinical Strategies to Enhance Immunogenicity of HPV16 E7 (86-93) Peptide
| Strategy | Mechanism of Action | Pre-clinical Findings |
|---|---|---|
| Adjuvants (e.g., Montanide ISA 51, CpG) | Enhance the immune response to the peptide antigen. | Increased CTL responses and tumor regression in animal models. oralcancerfoundation.orgnih.govtandfonline.com |
| Liposomes | Encapsulate and protect the peptide, facilitating delivery to APCs. | Induced strong CTL responses and complete tumor eradication in mice. mdpi.comnih.gov |
| Dendritic Cell Pulsing | In vitro loading of dendritic cells with the peptide to prime them for antigen presentation. | Stimulation of specific cytotoxic CD8+ T-cell responses. medchemexpress.commedchemexpress.commolnova.cn |
Delivery Systems for Peptide Antigens (e.g., Microspheres, Amphiphile (AMP) platform)
Effective delivery is crucial for peptide-based vaccines to reach their target and elicit a durable immune response.
Microspheres: Biodegradable microspheres, often made of polymers like Poly(D,L-lactic-co-glycolide) (PLGA), can encapsulate peptide antigens. bachem.comnih.gov This encapsulation protects the peptide from degradation and allows for a sustained release, potentially reducing the number of administrations needed. bachem.comnih.gov Pre-clinical studies have demonstrated that PLGA microspheres containing a mixture of HPV16 peptides can induce specific CTLs and tumor regression in mouse models of cervical cancer. xiahepublishing.comxiahepublishing.com These microspheres are phagocytosed by APCs, which then process and present the encapsulated peptides. xiahepublishing.com
Amphiphile (AMP) Platform: This technology involves attaching a lipid tail to the peptide antigen, creating a self-assembling structure that can enhance delivery to APCs. nih.gov The lipidation increases the peptide's hydrophobicity, improving its ability to cross cell membranes and increasing its bioavailability. nih.gov This modification can also target the peptide to specific cells like dendritic cells, thereby increasing its immunogenicity. nih.gov
Combination Strategies with Other Immunotherapeutic Modalities (e.g., Checkpoint Inhibitors, T-Cell Receptor (TCR)-T Cell Therapy) in Pre-clinical Models
Combining peptide vaccines with other immunotherapies has shown synergistic effects in pre-clinical models, overcoming the immunosuppressive tumor microenvironment.
Checkpoint Inhibitors: Tumors can evade the immune system by activating checkpoint pathways that suppress T-cell activity. Checkpoint inhibitors are drugs that block these pathways, unleashing the anti-tumor immune response. Pre-clinical studies have shown that combining an HPV E7 peptide vaccine with checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, leads to robust anti-tumor activity. nih.govbmj.com This combination has been shown to increase the number of tumor-infiltrating CD8+ T-cells and delay tumor growth more effectively than either treatment alone. nih.govbmj.com
T-Cell Receptor (TCR)-T Cell Therapy: This innovative approach involves genetically engineering a patient's T-cells to express a TCR that specifically recognizes a tumor antigen, such as the HPV16 E7 epitope. Pre-clinical research supports the use of TCR-T cells targeting the E7 oncoprotein. nih.gov While direct studies combining HPV16 E7 (86-93) peptide vaccines with TCR-T cell therapy are emerging, the principle is to use the vaccine to prime and expand the pool of T-cells that can then be harvested and engineered for adoptive transfer, or to boost the activity of the transferred cells in vivo.
Table 2: Pre-clinical Combination Immunotherapy with HPV16 E7 Peptide Vaccines
| Combination Modality | Rationale | Pre-clinical Outcome |
|---|---|---|
| Checkpoint Inhibitors (e.g., anti-PD-1) | Block T-cell suppression by tumors, enhancing vaccine-induced T-cell function. | Increased CD8+ tumor-infiltrating lymphocytes and delayed tumor growth. nih.govbmj.com |
| TCR-T Cell Therapy | Genetically engineered T-cells to specifically target and kill cancer cells expressing the E7 antigen. | Provides a highly targeted and potent anti-tumor response. nih.gov |
Immunotherapeutic Strategies Utilizing HPV16 E7 (86-93) (TFA) (Pre-clinical Focus)
Beyond its use in vaccines, the HPV16 E7 (86-93) peptide is a critical tool in the development of other immunotherapeutic strategies.
Adoptive Cell Transfer Therapies (Focus on Peptide Stimulation and Expansion in vitro)
Adoptive cell transfer (ACT) involves collecting a patient's own T-cells, expanding them in the laboratory, and then reinfusing them to fight the cancer. The HPV16 E7 (86-93) peptide plays a crucial role in the in vitro stimulation and expansion phase of this process. medchemexpress.commedchemexpress.com By co-culturing peripheral blood mononuclear cells (PBMCs) with dendritic cells pulsed with the E7 (86-93) peptide, it is possible to selectively expand the population of T-cells that are specific for this epitope. medchemexpress.commedchemexpress.comnih.gov These expanded, tumor-specific T-cells can then be used for adoptive transfer. Research has shown that T-cells specific for HPV16 E7 (86-93) can be successfully expanded from the blood of patients and are capable of recognizing and reacting against peptide-pulsed target cells. medchemexpress.comnih.gov
Peptide-Pulsed Dendritic Cell Vaccines (Mechanistic Basis in Research)
As previously mentioned, dendritic cell vaccines are a powerful immunotherapeutic tool. The mechanistic basis for their effectiveness lies in the unique ability of DCs to act as the most potent APCs in the immune system. medchemexpress.commedchemexpress.comnih.govaai.org When DCs are pulsed with the HPV16 E7 (86-93) peptide, they internalize and process it, presenting the peptide fragment on their surface via MHC class I molecules. medchemexpress.comaai.org These peptide-MHC complexes are then recognized by the T-cell receptors on CD8+ T-cells. This interaction, along with co-stimulatory signals provided by the DC, activates the T-cells, causing them to proliferate and differentiate into cytotoxic T-lymphocytes. medchemexpress.commedchemexpress.com These CTLs can then seek out and destroy tumor cells that are presenting the same E7 peptide on their surface. medchemexpress.com Pre-clinical research has consistently demonstrated that autologous DCs pulsed with HPV16 E7 peptides can stimulate a specific cytotoxic CD8+ T-cell response. medchemexpress.commedchemexpress.comnih.gov
Diagnostic Applications in Research Settings
The HPV16 E7 (86-93) peptide is a well-characterized, immunogenic epitope restricted to the Human Leukocyte Antigen (HLA)-A2.1 molecule. medchemexpress.commedchemexpress.com This specificity makes it an invaluable reagent for the in vitro detection and analysis of HPV-specific immune responses.
Monitoring of Peptide-Specific T-Cell Responses
The HPV16 E7 (86-93) peptide is frequently used in research to stimulate and detect specific cytotoxic T lymphocyte (CTL) responses from peripheral blood mononuclear cells (PBMCs) of individuals with HPV-16 related conditions. aai.orgaacrjournals.org Various assays are employed to monitor these T-cell responses, providing insights into the cellular immunity against HPV16.
One common method involves in vitro stimulation (IVS) of PBMCs with the peptide. medchemexpress.commedchemexpress.com This can lead to the expansion of T-cells specific for the E7 (86-93) epitope. medchemexpress.commedchemexpress.com The resulting effector cells can then be tested for their ability to recognize and kill target cells pulsed with the same peptide. medchemexpress.commedchemexpress.comaacrjournals.org
Functional assays used to quantify these responses include:
Cytokine Release Assays: These assays measure the secretion of cytokines, such as Interferon-gamma (IFN-γ), by T-cells upon encountering the specific peptide. aacrjournals.orgaai.org An increase in IFN-γ secretion after stimulation with the HPV16 E7 (86-93) peptide indicates the presence of reactive T-cells. aacrjournals.org
ELISpot (Enzyme-Linked Immunospot) Assay: This highly sensitive assay is used to determine the frequency of IFN-γ-producing cells upon stimulation with the target peptide. aai.orgaacrjournals.orgnih.gov It allows for the quantification of individual antigen-specific T-cells. aai.orgaacrjournals.org
Chromium Release Assay: This classic cytotoxicity assay measures the ability of CTLs to lyse target cells that have been labeled with radioactive chromium and pulsed with the HPV16 E7 (86-93) peptide. aacrjournals.orgaacrjournals.orgnih.gov Increased chromium release indicates effective killing by the peptide-specific CTLs. aacrjournals.orgaacrjournals.org
Tetramer Staining: MHC class I tetramers, which are complexes of four HLA molecules folded with the specific peptide, can be used to directly visualize and quantify antigen-specific T-cells by flow cytometry. nih.gov
Research has shown that T-cell responses against the HPV16 E7 (86-93) peptide can be detected in individuals with cervical neoplasia, although with variable efficiency. aai.org Studies have also demonstrated the ability to generate specific CTLs from the peripheral blood and lymph nodes of women with cervical dysplasia and cancer by in vitro restimulation with this peptide. aacrjournals.org
Table 1: Research Findings on Monitoring HPV16 E7 (86-93)-Specific T-Cell Responses
| Research Focus | Key Finding | Assay Used | Citation |
| Immunogenicity in Cervical Neoplasia | CTL responses against HPV16 E7 (86-93) detected in individuals with cervical neoplasia. | Not specified | aai.org |
| In Vitro T-Cell Expansion | Peptide-specific T-cells can be expanded from peripheral blood and lymph nodal tissue. | In vitro restimulation | aacrjournals.org |
| Cytokine Release | Augmented cytokine secretion observed after peptide stimulation in vaccinated patients. | Cytokine Release Assay | aacrjournals.org |
| Cytotoxicity | Augmented chromium release (cytolysis) observed in vaccinated patients. | Chromium Release Assay | aacrjournals.org |
| Frequency of Responding Cells | ELISpot assay used to identify the number of IFN-γ-producing cells upon peptide stimulation. | ELISpot | aacrjournals.org |
Use as a Tool for HLA-A2.1 Restriction Studies and Antigen Presentation Research
The HPV16 E7 (86-93) peptide's high affinity for the HLA-A*0201 molecule makes it an essential tool for studying the mechanisms of antigen presentation and the role of HLA restriction in immune recognition. genscript.com
Research has utilized this peptide to investigate:
Differential Binding to HLA-A2 Alleles: Studies have examined the binding of the HPV16 E7 (86-93) peptide to various HLA-A2 alleles. It was found to bind effectively to several common HLA-A2 variants (A0201, A0202, A0203, A0204, and A0209), suggesting its potential utility in a broader population. nih.gov However, binding was weak or absent for other alleles like A0207 and A*0208, highlighting the impact of amino acid substitutions in the HLA molecule on antigen presentation. nih.gov
Antigen Processing and Presentation by Tumor Cells: A critical area of research is whether tumor cells naturally process and present this epitope. Some studies suggest that while the peptide can induce strong CTL responses when loaded onto antigen-presenting cells externally, HPV16-infected cells may not efficiently process or present this specific peptide fragment. medchemexpress.commedchemexpress.com This has led to investigations into defects in the antigen processing machinery of cervical carcinoma cells. aai.orgnih.gov For instance, research has shown that some tumor cell lines only become recognizable by E7-specific CTLs after treatment with IFN-γ, which upregulates components of the antigen processing pathway like TAP1 and tapasin. nih.gov
Evaluation of Vaccine Strategies: In pre-clinical models, such as HLA-A2 transgenic mice, the HPV16 E7 (86-93) peptide is used to assess the efficacy of different vaccination strategies. aacrjournals.orgnih.gov These studies measure the induction of peptide-specific CTLs capable of lysing tumor cells that express the HLA-A*0201 molecule and the E7 oncoprotein. aacrjournals.org
Development of Novel Immunotherapies: The peptide is used in the development and testing of novel immunotherapeutic approaches, such as chimeric antigen receptor (CAR) T-cell therapy. google.com Constructs targeting the HPV16 E7 peptide presented by MHC class I molecules are being explored. google.com
Table 2: Research Findings on HLA-A2.1 Restriction and Antigen Presentation
| Research Focus | Key Finding | Model/System Used | Citation |
| HLA-A2 Allele Binding | Binds well to A0201, A0202, A0203, A0204, and A0209, but not to A0207 or A0208. | In vitro binding assays | nih.gov |
| Natural Processing and Presentation | HPV16 infected cells may not efficiently process or present the 86-93 epitope. | HPV16 expressing cell lines (e.g., CaSki) | medchemexpress.commedchemexpress.com |
| Immune Escape Mechanisms | Down-regulation of antigen processing machinery (LMP2, TAP1, tapasin) in SCCHN tumors limits presentation. | Squamous cell carcinoma of the head and neck (SCCHN) cell lines and tumors | nih.gov |
| Vaccine Efficacy Evaluation | Used to measure CTL responses induced by various vaccine platforms in transgenic mice. | HLA-A2 transgenic mice | aacrjournals.orgnih.gov |
| Tool for Epitope Discovery | Identified as a high-affinity binder to HLA-A0201 through in silico and experimental screening. | T2 cell line binding assay | researchgate.netnih.gov |
Future Directions and Emerging Research Avenues for Hpv16 E7 86 93 Tfa
Rational Design of Modified Peptide Analogues and Agonist Epitopes
The rational design of vaccines based on genomic and immunogenomic data represents a forward-looking strategy in vaccinology. nih.gov For peptides like HPV16 E7 (86-93), future research is focused on creating modified analogues and agonist epitopes to improve their immunological properties. The goal is to enhance the peptide's stability, its binding affinity for MHC molecules, and the subsequent T-cell response. nih.gov An agonist epitope is a modified version of the original peptide that elicits a stronger response from T-cells.
One approach involves identifying potential T-cell epitopes within the HPV16 E7 protein and then modifying them to improve their therapeutic efficacy. asm.org Techniques such as substituting specific amino acids in the peptide sequence can lead to analogues with increased binding capabilities to HLA molecules. This process of rational design aims to create peptides that are more potent at stimulating cytotoxic T-lymphocytes (CTLs) to recognize and eliminate cancer cells. nih.gov This strategy is expected to produce vaccines that are stable against viral mutations and can be tailored for different populations. nih.gov
| Research Approach | Objective | Desired Outcome |
| Amino Acid Substitution | To increase the binding affinity of the peptide to MHC class I molecules. | Enhanced presentation of the peptide on cancer cells, leading to stronger T-cell recognition. |
| Development of Agonist Epitopes | To create modified peptides that elicit a more potent T-cell response than the native sequence. | Amplified activation and proliferation of HPV16 E7-specific cytotoxic T-lymphocytes. |
| Structural Modifications | To improve the in-vivo stability and bioavailability of the peptide. | Longer persistence of the peptide in the body, allowing for a more sustained immune response. |
Development of Advanced Delivery Systems for Enhanced Antigen Presentation
The efficacy of peptide-based vaccines is highly dependent on their delivery to antigen-presenting cells (APCs). xiahepublishing.comnih.gov Future research is heavily invested in creating advanced delivery systems that protect the HPV16 E7 (86-93) peptide from degradation and enhance its uptake by APCs. xiahepublishing.com These systems are crucial for initiating a robust and effective immune response. xiahepublishing.com
Nanoparticles and microspheres are being extensively studied as delivery vehicles. xiahepublishing.comnih.gov Encapsulating peptides within these particles, often made from biodegradable polymers like PLGA, can improve their stability and facilitate targeted delivery. xiahepublishing.com The physical properties of these delivery systems, such as size, surface charge, and hydrophobicity, can be manipulated to optimize their interaction with APCs. xiahepublishing.com For instance, PAMAM dendrimers have been used as a vehicle to increase the bioavailability of E7 peptides and improve their accumulation in lymph nodes for better interaction with APCs. wayne.edu Other strategies include the use of adjuvants like Montanide ISA 51 or CpG-ODNs, which are Toll-like receptor (TLR) agonists that help stimulate a stronger, Th1-biased immune response necessary for anti-tumor activity. nih.govplos.org
| Delivery System | Mechanism of Action | Potential Advantage |
| PLGA Microspheres | Encapsulates peptides, allowing for controlled release and protection from degradation. | Sustained antigen presentation and enhanced stimulation of cellular immunity. xiahepublishing.com |
| PAMAM Dendrimers | Acts as a carrier to improve peptide bioavailability and targeting to lymph nodes. | Increased uptake by antigen-presenting cells and enhanced CD8+ T-cell response. wayne.edu |
| Extracellular Vesicles (EVs) | Engineered to carry therapeutic molecules (like anti-E7 scFvs) for intracellular delivery. | Direct targeting of intracellular oncoproteins and inhibition of cancer cell proliferation. nih.gov |
| Adjuvant Formulations (e.g., CpG-ODN) | Co-administered with the peptide to stimulate innate immune pathways (e.g., TLR-9). | Induction of a strong Th1-type immune response, crucial for effective anti-tumor immunity. plos.org |
Elucidating Novel Molecular Binding Partners and Signaling Pathways Modulated by E7 Peptides
While the full-length HPV16 E7 oncoprotein is well-known for its interaction with the retinoblastoma protein (pRb) to drive cell cycle progression, the direct molecular interactions and signaling effects of its derived peptides, such as E7 (86-93), are less understood. nih.govnih.govmdpi.com Future research aims to uncover novel binding partners and cellular pathways specifically modulated by these therapeutic peptides.
The full E7 protein interacts with a range of cellular factors beyond pRb, including the transcriptional coactivator CBP, the AP2 adaptor complex involved in endocytosis, and regulators of the JAK/STAT and cGAS-STING innate immune pathways. nih.govresearchgate.netnih.gov It also binds to the actin-binding protein gelsolin, which influences cytoskeletal dynamics and the HIPPO-YAP signaling axis, promoting a more aggressive cancer phenotype. mdpi.com Furthermore, E7 can up-regulate the activity of the serine/threonine kinase AKT, a key regulator of cell survival. nih.gov It is plausible that therapeutic E7 peptides, upon entering cells or interacting with cell surface receptors, could interfere with these or other yet-to-be-identified pathways. Elucidating these interactions is critical for understanding the full mechanism of action of E7 peptide-based immunotherapies and for identifying new therapeutic targets.
| E7 Oncoprotein Binding Partner/Pathway | Function of Interaction | Potential Implication for E7 Peptides |
| Retinoblastoma Protein (pRb) | Inactivation of pRb leads to uncontrolled cell cycle progression. nih.govnih.gov | Peptides could potentially interfere with this primary oncogenic interaction. |
| AP2 Adaptor μ2 Subunit | Sequestration of AP2 delays endocytosis and sustains growth factor signaling. nih.gov | Research could explore if E7 peptides can disrupt this interaction, restoring normal receptor trafficking. |
| Interferon Regulatory Factors (IRF-1, IRF-9) | Binding to IRFs suppresses innate immune signaling pathways like JAK/STAT. researchgate.net | Therapeutic peptides might be designed to prevent this immune evasion mechanism. |
| Gelsolin | Interaction alters the actin cytoskeleton, promoting epithelial-mesenchymal transition (EMT). mdpi.com | Understanding this binding could lead to peptides that inhibit E7-induced cancer cell motility. |
| AKT Kinase | E7 up-regulates AKT activity, promoting cell survival and proliferation. nih.gov | Further studies could reveal if E7 peptides can modulate this pro-survival signaling pathway. |
Integration with Multi-Epitope and Synthetic Long Peptide Vaccine Strategies in Pre-clinical Models
To overcome the limitations of single, short peptide epitopes, a significant research direction is the integration of HPV16 E7 (86-93) into multi-epitope and synthetic long peptide (SLP) vaccine constructs. plos.orgnih.govamegroups.org Short peptides can sometimes induce a weak or transient immune response, whereas longer peptides and multi-epitope formulations can induce a more robust and sustained T-cell reactivity. amegroups.org
Synthetic long peptides, typically 25-35 amino acids long, require processing by professional APCs, which leads to better activation of both CD4+ helper T-cells and CD8+ cytotoxic T-cells. plos.orgamegroups.org This coordinated response is crucial for effective anti-tumor immunity. plos.org Multi-epitope vaccines go a step further by combining several different T-cell epitopes, often from both the E6 and E7 oncoproteins, into a single vaccine. mdpi.comnih.gov This approach broadens the immune attack against cancer cells and reduces the risk of immune escape due to antigen loss. Pre-clinical studies in mouse models have shown that multi-epitope vaccines targeting HPV16 E5, E6, and E7 can significantly inhibit tumor growth and prolong survival. mdpi.com Combining these peptide strategies with adjuvants or immune checkpoint inhibitors, such as anti-PD-1, has also shown promise in enhancing tumor suppression. amegroups.org
| Vaccine Strategy | Description | Key Advantage |
| Synthetic Long Peptides (SLPs) | Uses peptides longer than minimal CTL epitopes (e.g., 20-35 amino acids). | Requires processing by professional APCs, leading to co-activation of both CD4+ and CD8+ T-cells for a sustained response. amegroups.orgaacrjournals.org |
| Multi-Epitope Vaccines | Combines multiple CTL epitopes from different oncoproteins (e.g., E6 and E7). | Induces a broad immune response targeting various tumor antigens, reducing the chance of tumor escape. mdpi.comnih.gov |
| Chimeric Peptides | Fuses different epitopes together, sometimes with linkers, into a single large peptide. | Enhances antigen absorption and synchronizes the activation of APCs. xiahepublishing.com |
Application of in silico Modeling and Artificial Intelligence in Peptide-Based Immunotherapy Research
The use of immunoinformatics, in silico modeling, and artificial intelligence (AI) is revolutionizing the design and development of peptide-based vaccines. nih.govnih.gov These computational tools can significantly reduce the time and cost associated with identifying promising vaccine candidates. nih.govsemanticscholar.org
For HPV16 E7, algorithms are used to predict which peptide fragments are most likely to bind to various MHC molecules and be presented to T-cells. nih.govfrontiersin.org Molecular docking and molecular dynamics simulations can then model the interaction between a predicted peptide epitope and its corresponding MHC molecule, providing insights into the stability and affinity of the complex. semanticscholar.orgnih.gov AI and machine learning models are being developed to screen vast libraries of potential peptide sequences and predict their binding affinities and immunogenicity with increasing accuracy. mdpi.com This computational approach allows researchers to pre-select the most promising epitopes for experimental validation, accelerating the pipeline for developing new and more effective immunotherapies for HPV-associated cancers. nih.govmdpi.com
| Computational Tool | Application in Peptide Vaccine Research | Example |
| Immunoinformatics Databases (e.g., IEDB) | To identify and retrieve known T-cell epitopes from curated scientific literature. mdpi.com | Extracting experimentally validated E6 and E7 epitopes for inclusion in a multi-epitope vaccine design. mdpi.com |
| Epitope Prediction Algorithms | To scan protein sequences and predict potential CTL and helper T-cell epitopes based on MHC binding motifs. nih.govfrontiersin.org | Identifying novel, highly immunogenic peptide candidates from the HPV16 E7 protein for further testing. nih.gov |
| Molecular Docking & Dynamics | To model the 3D structure of the peptide-MHC complex and simulate its behavior over time. semanticscholar.orgnih.gov | Assessing the binding stability and energy of a designed peptide analogue to its target HLA molecule. semanticscholar.org |
| Artificial Intelligence/Machine Learning | To predict binding affinities of novel peptides and optimize sequences for enhanced immunogenicity. mdpi.com | Using an XGBRegressor model to identify peptide candidates with the highest potential binding affinity to a target protein. mdpi.com |
Q & A
Basic Research Questions
Q. What is the molecular basis of HPV16 E7 (86-93)'s immunogenicity in cervical cancer research?
- HPV16 E7 (86-93) is an HLA-A*02:01-restricted peptide derived from the E7 oncoprotein, with the sequence TLGIVCPI . Its immunogenicity arises from its high binding affinity to HLA-A2.1, enabling antigen presentation to cytotoxic T lymphocytes (CTLs) . Methodologically, T-cell activation assays (e.g., ELISPOT or flow cytometry) are used to quantify CTL responses, often paired with MHC-peptide tetramer staining to validate specificity .
Q. How is HPV16 E7 (86-93) synthesized and validated for experimental use?
- The peptide is synthesized via solid-phase peptide synthesis (SPPS) with ≥95% purity, confirmed by HPLC and mass spectrometry . Critical validation steps include:
- Stability testing : Storage at -20°C in lyophilized form to prevent degradation .
- Functional validation : In vitro binding assays (e.g., competitive MHC-I binding assays) to confirm HLA-A2.1 affinity .
Q. What are the standard in vivo models for evaluating HPV16 E7 (86-93)-based vaccines?
- Transgenic HLA-A2.1 mice or humanized mouse models are commonly used to assess vaccine efficacy . Key endpoints include tumor growth inhibition, T-cell infiltration (via immunohistochemistry), and cytokine profiling (e.g., IFN-γ release) . Dose-response studies typically compare adjuvant formulations (e.g., Montanide ISA-51 vs. CpG oligodeoxynucleotides) .
Advanced Research Questions
Q. How do researchers resolve contradictory data on HPV16 E7 (86-93)'s efficacy in clinical vs. preclinical studies?
- Discrepancies often arise from HLA heterogeneity in human populations or differences in antigen-presenting cell (APC) activation across models . To address this:
- Population stratification : Pre-screen clinical trial participants for HLA-A2.1 positivity using PCR-SSP (sequence-specific priming) .
- APC modulation : Use dendritic cell (DC) maturation markers (e.g., CD83/CD86) to standardize APC functionality in vitro .
Q. What experimental strategies mitigate HPV16 E7 (86-93)'s poor bioavailability in vivo?
- The peptide’s short half-life (<2 hours in serum) necessitates advanced delivery systems:
- Liposomal encapsulation : Enhances stability and targets lymph nodes .
- Fusion constructs : Conjugation to cell-penetrating peptides (e.g., TAT) improves cellular uptake .
- Prime-boost regimens : Combine peptide vaccines with viral vectors (e.g., adenovirus expressing E7) to amplify immune memory .
Q. How does HPV16 E7 (86-93) interact with other oncoproteins (e.g., E6) to drive carcinogenesis?
- E7 destabilizes retinoblastoma (Rb) protein, while E6 degrades p53, synergistically promoting cell cycle dysregulation . Co-expression studies in lung epithelial cells (e.g., A549) show E7 amplifies E6-mediated hTERT activation, accelerating telomere maintenance and immortalization . Experimental designs often use siRNA knockdowns to isolate E7-specific effects .
Methodological and Data Analysis Challenges
Q. What statistical approaches are critical for analyzing HPV16 E7 (86-93) vaccine trial data?
- Longitudinal mixed-effects models : Account for repeated T-cell response measurements over time .
- Survival analysis : Kaplan-Meier curves with log-rank tests to compare tumor-free intervals between vaccine and control groups .
- Multiplicity adjustments : Bonferroni correction for parallel endpoints (e.g., cytokine levels, tumor volume) .
Q. How can researchers validate HPV16 E7 (86-93)'s role in immune evasion mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
